1-(4-Chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-(4-Chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the 4-ethylpiperazine-1-carbonyl group: This can be done through an amide coupling reaction using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This could involve the transformation of the piperazine ring or the pyrrolidin-2-one core.
Reduction: Reduction reactions might target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes or as a potential lead compound in drug discovery.
Medicine: Potential therapeutic applications, depending on its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A simpler analogue with similar structural features.
4-(4-Ethylpiperazine-1-carbonyl)pyrrolidin-2-one: Another related compound with a different substitution pattern.
Uniqueness
1-(4-Chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which could confer distinct biological activities and chemical reactivity compared to its analogues.
Properties
Molecular Formula |
C17H22ClN3O2 |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H22ClN3O2/c1-2-19-7-9-20(10-8-19)17(23)13-11-16(22)21(12-13)15-5-3-14(18)4-6-15/h3-6,13H,2,7-12H2,1H3 |
InChI Key |
IVMIBJIEYGNNOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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